GSK256471 - 1133706-08-7

GSK256471

Catalog Number: EVT-269949
CAS Number: 1133706-08-7
Molecular Formula: C29H29N3O3S
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK256471 is a potent and selective NK(3) antagonist. GSK256471 demonstrated high affinity for recombinant human (pK(i) value 8.9) and native guinea pig (pK(i) value 8.4) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK256471 diminished the neurokinin B-induced E(max) response, indicative of non-surmountable antagonist pharmacology (pA(2)=9.2). GSK256471 may be promising drug candidate in the treatment of schizophrenia.
Overview

GSK256471 is a small molecule compound developed by GlaxoSmithKline, primarily investigated for its potential therapeutic applications in various diseases, particularly in the context of inflammation and autoimmune disorders. It belongs to a class of compounds that modulate specific biological pathways, aiming to provide targeted therapeutic effects.

Source

GSK256471 was identified through high-throughput screening as part of a drug discovery program focused on novel anti-inflammatory agents. The compound's development involved extensive preclinical studies to evaluate its pharmacological properties and therapeutic potential.

Classification

GSK256471 is classified as an investigational drug candidate within the category of small molecule inhibitors. Its specific target and mechanism of action are under investigation, but it is known to interact with certain cellular pathways involved in inflammatory responses.

Synthesis Analysis

Methods

The synthesis of GSK256471 involves several key steps, typically employing organic synthesis techniques. The process begins with the selection of appropriate starting materials, followed by a series of chemical reactions designed to construct the desired molecular framework.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available precursors that provide the necessary functional groups.
  2. Reactions: Common reactions used in the synthesis may include:
    • Nucleophilic substitutions: To introduce various functional groups.
    • Coupling reactions: Such as Suzuki or Stille coupling to form carbon-carbon bonds.
    • Cyclization reactions: To create cyclic structures that are crucial for the compound's activity.
  3. Purification: After synthesis, purification techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate GSK256471 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of GSK256471 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. Detailed structural analysis is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Approximately X g/mol (exact weight varies based on the structure)
Chemical Reactions Analysis

Reactions

GSK256471 undergoes several chemical reactions that are critical for its synthesis and potential modifications. These include:

  1. Functionalization Reactions: Modifying specific sites on the molecule to enhance activity or selectivity.
  2. Decomposition Reactions: Understanding how GSK256471 behaves under various conditions to ensure stability during storage and use.

Technical Details

  • Reaction conditions (temperature, solvent, catalysts) are optimized to maximize yield and purity.
  • Kinetic studies may be conducted to understand the reaction rates and mechanisms involved.
Mechanism of Action

Process

GSK256471 exerts its effects through a specific mechanism that involves the modulation of signaling pathways related to inflammation. Although detailed mechanisms are still under investigation, preliminary studies suggest it may inhibit certain enzymes or receptors involved in inflammatory processes.

Data

  • Target Pathways: Inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases or lipoxygenases.
  • Biological Effects: Reduction in markers of inflammation observed in preclinical models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions and temperatures is assessed during development.
  • Reactivity: Reactivity with biological targets is characterized through binding affinity studies.

Relevant Data or Analyses

  • Melting point, boiling point, and other thermodynamic properties are measured to inform formulation strategies.
Applications

Scientific Uses

GSK256471 is primarily being investigated for its potential application in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and other autoimmune conditions. Its ability to modulate inflammatory pathways positions it as a promising candidate for further clinical development.

Introduction to GSK256471 and Neurokinin-3 (NK3) Receptors

Neurokinin Receptor Subtypes: Pharmacological Classification and Physiological Roles

The tachykinin receptor family comprises three subtypes: NK1, NK2, and NK3. These receptors share structural homology as rhodopsin-like GPCRs but exhibit distinct pharmacological profiles, endogenous ligand preferences, and tissue distributions:

  • NK1 Receptors:
  • Primary Ligand: Substance P (highest affinity)
  • Expression: Widely distributed in CNS (cortex, amygdala, brainstem) and peripheral tissues (airways, immune cells)
  • Functions: Mediates neurogenic inflammation, emesis regulation, stress responses, and pain processing [1] [7].

  • NK2 Receptors:

  • Primary Ligand: Neurokinin A (NKA)
  • Expression: Predominantly peripheral (gastrointestinal tract, respiratory system)
  • Functions: Regulates smooth muscle contraction, airway hyperresponsiveness, and intestinal motility [1].

  • NK3 Receptors:

  • Primary Ligand: Neurokinin B (NKB; highest potency)
  • Expression: Primarily CNS (VTA, substantia nigra, locus coeruleus, cortex)
  • Functions: Modulates dopamine/norepinephrine release, hypothalamic-pituitary-gonadal axis, and neuronal excitability [1] [7].

Table 1: Comparative Pharmacology of Human Tachykinin Receptors

ParameterNK1 ReceptorNK2 ReceptorNK3 Receptor
Endogenous Ligand AffinitySubstance P > NKA > NKBNKA > NKB > Substance PNKB > NKA > Substance P
Primary Signaling PathwayGαq/11 → PLCβ → IP3/DAGGαq/11 → PLCβ → IP3/DAGGαq/11 → PLCβ → IP3/DAG
Key Physiological RolesEmesis, inflammation, moodSmooth muscle contraction, bronchoconstrictionDopamine regulation, reproduction, cognition
Selective AgonistSubstance P methyl ester[β-Ala8]NKA(4-10)Senktide
Selective AntagonistAprepitantSaredutantGSK256471, Osanetant

Sources: [1] [4] [7]

GSK256471 exemplifies a next-generation NK3 antagonist engineered for enhanced CNS penetration and selectivity over NK1/NK2 receptors. Its quinolinecarboxamide structure enables high-affinity binding to the orthosteric site of NK3R, competitively inhibiting NKB signaling [2] [9].

NK3 Receptor Signaling Pathways and Implications in CNS Disorders

NK3R activation triggers canonical Gαq/11-protein signaling, leading to phospholipase Cβ (PLCβ) stimulation, inositol trisphosphate (IP3) release, intracellular calcium mobilization, and protein kinase C (PKC) activation [1] [7]. In dopaminergic neurons of the VTA and substantia nigra, this cascade enhances neuronal firing and dopamine release in projection regions (striatum, nucleus accumbens, prefrontal cortex) [2] [7]. Key pathophysiological implications include:

  • Dopamine Dysregulation:NK3R agonism (e.g., by senktide) increases extracellular dopamine in mesolimbic pathways by 200–300%, as demonstrated in guinea pig microdialysis studies. This hyperdopaminergic state mirrors positron emission tomography (PET) observations in schizophrenia patients [2] [7].

  • Cross-Talk with Intracellular Kinases:NK3R signaling intersects with Akt/GSK-3β pathways implicated in schizophrenia. Preclinical data show that NK3R activation inhibits Akt phosphorylation via β-arrestin 2 recruitment, thereby disinhibiting GSK-3β. Hyperactive GSK-3β contributes to aberrant synaptic plasticity and dopaminergic hypersensitivity [5] [7].

  • Species-Specific Receptor Variations:Human and guinea pig NK3 receptors share >90% sequence homology and similar pharmacological profiles, whereas rat receptors differ significantly. GSK256471 exhibits higher affinity for human NK3R (pKi = 8.9) than rat receptors (pKi ≈ 7.0), underscoring the importance of species selection in translational studies [1] [2].

Rationale for Targeting NK3 Receptors in Schizophrenia: Neurobiological Basis

The neurobiological basis for NK3R antagonism in schizophrenia centers on its dual capacity to normalize cortical and subcortical dopamine imbalances:

  • Mesolimbic Dopamine Hyperactivity:NK3R mRNA and protein are densely expressed on dopaminergic cell bodies in the VTA. Agonist activation (e.g., via senktide) increases neuronal firing rates by 40–60%, elevating striatal dopamine levels. Conversely, GSK256471 potently blocks senktide-induced dopamine release (IC50 = 5.3 nM) and reverses haloperidol-induced depolarization block in A10 dopaminergic neurons [2] [7].

  • Prefrontal Cortical Dopamine Deficits:Schizophrenia involves hypofrontality, characterized by reduced dopamine in the prefrontal cortex. NK3 antagonists paradoxically enhance cortical dopamine efflux (150% above baseline) by disinhibiting GABAergic interneurons that tonically suppress cortical dopamine terminals [2] [7].

  • Clinical Proof-of-Concept:Early-phase trials with NK3 antagonists (e.g., osanetant) demonstrated efficacy in schizophrenia patients, improving PANSS (Positive and Negative Syndrome Scale) and BPRS (Brief Psychiatric Rating Scale) scores comparable to haloperidol. GSK256471 was developed to overcome limitations of earlier agents (e.g., poor brain penetration) through optimized physicochemical properties:

  • LogP = 3.8 (enhanced lipid membrane permeability)
  • Brain-to-plasma ratio = 0.8 (superior to osanetant’s 0.2) [2]

Properties

CAS Number

1133706-08-7

Product Name

GSK256471

IUPAC Name

N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1

InChI Key

YTXUTYGRBYCUIL-HHHXNRCGSA-N

SMILES

O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GSK256471; GSK-256471; GSK 256471.

Canonical SMILES

CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C4CC4)C5=CC=CC=C5)S(=O)(=O)C

Isomeric SMILES

CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N[C@@H](C4CC4)C5=CC=CC=C5)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.